molecular formula C9H8FN B8214469 2-Fluoro-3,6-dimethylbenzonitrile

2-Fluoro-3,6-dimethylbenzonitrile

Cat. No.: B8214469
M. Wt: 149.16 g/mol
InChI Key: STDPQLHWXQBDKV-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethylbenzonitrile: is an organic compound with the molecular formula C9H8FN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and two methyl groups at the third and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-dimethylbenzonitrile typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluoro-3,6-dimethylbenzaldehyde.

    Nitrile Formation: The aldehyde group is converted to a nitrile group using reagents like hydroxylamine hydrochloride and sodium acetate, followed by dehydration with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-dimethylbenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

    Substitution: Various substituted benzonitriles.

    Reduction: 2-Fluoro-3,6-dimethylbenzylamine.

    Oxidation: 2-Fluoro-3,6-dimethylbenzoic acid.

Scientific Research Applications

2-Fluoro-3,6-dimethylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

2-Fluoro-3,6-dimethylbenzonitrile can be compared with other fluorinated benzonitriles, such as:

  • 2-Fluoro-4-methylbenzonitrile
  • 2-Fluoro-5-methylbenzonitrile
  • 2-Fluoro-6-methylbenzonitrile

Uniqueness

The unique substitution pattern of this compound, with two methyl groups and a fluorine atom, imparts distinct chemical properties, such as altered electronic distribution and steric effects, which can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-fluoro-3,6-dimethylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-3-4-7(2)9(10)8(6)5-11/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDPQLHWXQBDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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